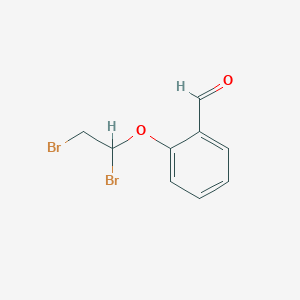

2-(1,2-Dibromoethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

922149-25-5 |

|---|---|

Molecular Formula |

C9H8Br2O2 |

Molecular Weight |

307.97 g/mol |

IUPAC Name |

2-(1,2-dibromoethoxy)benzaldehyde |

InChI |

InChI=1S/C9H8Br2O2/c10-5-9(11)13-8-4-2-1-3-7(8)6-12/h1-4,6,9H,5H2 |

InChI Key |

UGIDENWARMJRDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC(CBr)Br |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Studies of 2 1,2 Dibromoethoxy Benzaldehyde

Reactivity of the Aldehyde Group in the Presence of ortho-Dibromoethoxy Substitution

The aldehyde group, a site of inherent electrophilicity, is central to the reactivity of 2-(1,2-dibromoethoxy)benzaldehyde. Its susceptibility to nucleophilic attack and its ability to participate in condensation, oxidation, and reduction reactions are modulated by the adjacent dibromoethoxy substituent.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of aldehydes. unizin.orgmasterorganicchemistry.comlibretexts.orglibretexts.org The rate and equilibrium of this process are sensitive to both electronic and steric factors within the aldehyde. unizin.org In the case of this compound, the ortho-dibromoethoxy group exerts a significant steric hindrance, potentially impeding the approach of nucleophiles to the carbonyl carbon. unizin.orglibretexts.org This steric effect is a common feature of ortho-substituted benzaldehydes and generally leads to a decrease in reactivity compared to their para or meta isomers, or to unsubstituted benzaldehyde (B42025). acs.orgresearchgate.net

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. libretexts.orglibretexts.org

Table 1: Predicted Relative Reactivity in Nucleophilic Addition

| Compound | Predicted Relative Reactivity | Rationale |

| Benzaldehyde | High | Unhindered, baseline electrophilicity. stackexchange.com |

| p-Methoxybenzaldehyde | Moderate | Electron-donating methoxy (B1213986) group reduces electrophilicity. |

| This compound | Moderate to Low | Significant steric hindrance from the ortho group. Competing electronic effects: -I from bromine (activating) and +R from ether oxygen (deactivating). |

| 2-Methylbenzaldehyde | Low | Significant steric hindrance from the ortho-methyl group. cdnsciencepub.com |

Condensation Reactions, including Schiff Base Formation

Condensation reactions, such as the formation of imines (Schiff bases), are a cornerstone of aldehyde chemistry. researchgate.net These reactions involve the initial nucleophilic addition of a primary amine to the carbonyl group, forming a hemiaminal intermediate. This is followed by dehydration to yield the C=N double bond of the imine. nih.govmdpi.com

For this compound, the formation of Schiff bases is subject to the same steric and electronic considerations as other nucleophilic additions. The steric bulk of the ortho-dibromoethoxy group can slow down the initial attack of the amine. However, the formation of stable Schiff bases from substituted benzaldehydes is a well-established process. nih.govmdpi.comresearchgate.net The reaction is typically catalyzed by acid or base and often requires heating to drive the dehydration step.

Table 2: Representative Schiff Base Formation Reaction

| Reactants | Conditions | Product |

| This compound + Aniline (B41778) | Ethanol, catalytic acid, reflux | N-(2-(1,2-Dibromoethoxy)benzylidene)aniline |

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of benzaldehydes to benzoic acids can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). mdpi.comnih.govresearchgate.net The presence of the dibromoethoxy group is not expected to interfere significantly with this transformation, although harsh oxidizing conditions could potentially affect the ether linkage or the C-Br bonds. The oxidation of aldehydes can sometimes be complex, with factors like autoxidation in the presence of air needing consideration. researchgate.net

Reduction: The formyl group can be selectively reduced to a primary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com Sodium borohydride is generally preferred for its milder nature and tolerance of a wider range of functional groups. The reduction is typically carried out in an alcoholic solvent. The steric hindrance from the ortho-substituent might slightly retard the reaction rate but is unlikely to prevent the reduction.

Table 3: Common Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Product |

| Oxidation | 1. KMnO₄, NaOH, H₂O, heat; 2. H₃O⁺ | 2-(1,2-Dibromoethoxy)benzoic acid |

| Reduction | 1. NaBH₄, CH₃OH; 2. H₂O | (2-(1,2-Dibromoethoxy)phenyl)methanol |

Reactions Involving the Dibromoethoxy Moiety

The 1,2-dibromoethoxy group is itself a reactive entity, susceptible to both substitution and elimination reactions.

Nucleophilic Substitution at the Dibromoethoxy Group

The carbon atoms bearing the bromine atoms are electrophilic and can undergo nucleophilic substitution (Sₙ2) reactions. However, the reactivity of these carbons is influenced by their position. The bromine atom on the carbon adjacent to the oxygen (α-bromo ether) is expected to be particularly reactive in Sₙ2 reactions. libretexts.org This is because the adjacent ether oxygen can stabilize the transition state. The bromine on the terminal carbon will have reactivity more akin to a primary alkyl bromide.

Reaction with nucleophiles such as amines, alkoxides, or thiolates could lead to the displacement of one or both bromine atoms. researchgate.net Controlling the stoichiometry of the nucleophile would be crucial to achieve mono- or di-substitution.

Elimination Reactions Leading to Ene-aldehyde Derivatives

The treatment of vicinal dibromides with a strong base typically leads to a double dehydrohalogenation reaction to form an alkyne. echemi.commasterorganicchemistry.comstackexchange.comlibretexts.orglibretexts.org In the case of this compound, a strong, non-nucleophilic base like sodium amide (NaNH₂) or potassium tert-butoxide could induce the elimination of two equivalents of HBr.

The first elimination would likely yield a vinylic bromide intermediate. A second elimination would then lead to the formation of an alkyne. However, given the presence of the ether oxygen, the final product would be an alkoxy-substituted alkyne derivative attached to the benzaldehyde ring. Alternatively, under controlled conditions, it might be possible to isolate the intermediate vinyl bromide. The synthesis of vinyl ethers through elimination reactions of halo-ethers is a known process. researchgate.net

Table 4: Potential Elimination Products

| Reagent | Conditions | Major Product |

| 1 equivalent of a hindered base (e.g., potassium tert-butoxide) | THF, moderate temperature | 2-(2-Bromovinyloxy)benzaldehyde |

| Excess strong base (e.g., NaNH₂) | Liquid ammonia | 2-(Ethynyloxy)benzaldehyde |

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, are fundamental transformations in organic synthesis, allowing for the interconversion of alkyl halides. oiccpress.comresearchgate.netlardbucket.org These reactions typically proceed via an SN2 mechanism. oiccpress.comresearchgate.net In the context of this compound, one could theoretically propose the exchange of one or both bromine atoms in the ethoxy side chain with other halogens like iodine or fluorine. The viability and regioselectivity of such a reaction would depend on factors like the solvent, the nature of the incoming halide, and the potential for competing elimination reactions. However, no experimental data or published studies were found that have investigated these specific reactions on this compound.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the orientation of incoming electrophiles is dictated by the electronic properties of the substituents already present on the benzene ring. zenodo.orgresearchgate.net

Directing Effects of ortho-Dibromoethoxy and Aldehyde Groups

The benzaldehyde moiety contains an aldehyde group (-CHO), which is a well-established deactivating group and a meta-director in electrophilic aromatic substitution. doubtnut.comnih.gov This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, particularly at the ortho and para positions. researchgate.netgoogle.com

Conversely, an ethoxy group (-OCH2CH3) is an activating group and an ortho-, para-director due to the lone pair of electrons on the oxygen atom that can be donated to the benzene ring through resonance. zenodo.orgscispace.com However, the presence of two bromine atoms on the ethyl group in this compound significantly alters its electronic properties through the inductive effect. The electronegative bromine atoms would withdraw electron density, making the entire substituent less electron-donating and potentially deactivating.

The interplay between the meta-directing aldehyde group and the complex ortho-directing and potentially deactivating 1,2-dibromoethoxy group would determine the regioselectivity of any electrophilic attack. Predicting the outcome without experimental data is not feasible, as the combined directing effects could lead to a mixture of products or a highly specific substitution pattern. No studies have been published that elucidate these directing effects for this specific compound.

Steric and Electronic Influences on Reactivity

Both steric hindrance and electronic effects would play a crucial role in the reactivity of the benzene ring. utdallas.edunih.gov The bulky 1,2-dibromoethoxy group at the ortho position would sterically hinder attack at the adjacent carbon atom (position 3). Electronically, the combined electron-withdrawing properties of the aldehyde and the brominated ethoxy group would deactivate the ring towards electrophilic attack, likely requiring harsh reaction conditions. zenodo.org The precise balance of these effects remains uninvestigated for this molecule.

Detailed Mechanistic Investigations

Detailed mechanistic studies, including kinetics, are essential for understanding the intricacies of a chemical reaction. openstax.orgnih.gov

Kinetic Studies of Reaction Rates and Rate Laws

Kinetic studies involve measuring reaction rates under varying concentrations of reactants to determine the reaction order and the rate law. sigmaaldrich.commaxapress.com For any reaction involving this compound, a rate law would take the general form: Rate = k[C₉H₈Br₂O₂]ⁿ[Reactant]ᵐ. The exponents 'n' and 'm' would need to be determined experimentally. No such kinetic data has been reported for this compound.

Isotope Effects in Reaction Mechanisms

The study of isotope effects is a powerful tool in physical organic chemistry for elucidating the mechanisms of chemical reactions. A kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org This phenomenon arises primarily from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes; a bond to a heavier isotope is stronger and requires more energy to break. libretexts.orgpressbooks.pub Consequently, reactions involving the cleavage of such a bond in the rate-determining step proceed more slowly. By strategically placing isotopes, such as deuterium (B1214612) (D) in place of protium (B1232500) (¹H), within a molecule like this compound, mechanistic details can be precisely probed.

Isotope effects are generally classified into two main types:

Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically substituted atom is formed or broken in the rate-limiting step of the reaction. For hydrogen/deuterium, the ratio of the rate constants (kH/kD) is typically significant, often in the range of 2–8. pressbooks.publibretexts.org

Secondary Kinetic Isotope Effect (SKIE): This occurs when the bond to the isotopically labeled atom is not directly involved in bond-making or breaking in the rate-determining step. These effects are smaller, with kH/kD values usually between 0.7 and 1.5, and arise from changes in the vibrational environment of the isotope, often due to a change in hybridization at an adjacent atom. wikipedia.orgias.ac.in

The structurally complex nature of this compound allows for several potential reaction pathways, including elimination and substitution at the dibromoethoxy side chain, as well as nucleophilic addition to the aldehyde carbonyl group. Isotope labeling studies can provide definitive evidence to distinguish between these potential mechanisms.

Isotope Effects in Elimination Reactions

The 1,2-dibromoethoxy moiety of the molecule can undergo elimination reactions in the presence of a strong base to yield a vinyl ether. A plausible mechanism is a bimolecular elimination (E2) reaction. pressbooks.pub In this concerted, single-step pathway, the base abstracts a proton from the carbon adjacent to the one bearing a leaving group (a bromine atom), while simultaneously, a double bond forms and the bromide ion departs. pressbooks.publibretexts.org

To probe this mechanism, a primary kinetic isotope effect experiment can be designed. This involves synthesizing a deuterated version of the substrate, specifically 2-(1,2-Dibromo-1-deuterioethoxy)benzaldehyde. If the reaction proceeds via an E2 mechanism, the C-D bond would be broken in the rate-determining step. This would result in a significantly slower reaction rate compared to the non-deuterated (protiated) analogue. The observation of a large kH/kD value would be strong evidence for the E2 pathway, confirming that C-H bond cleavage is integral to the slowest step of the reaction. libretexts.orgprinceton.edu

Table 1: Hypothetical Kinetic Isotope Effects for the E2 Elimination of this compound

This table illustrates the expected kinetic isotope effect for an E2 reaction mechanism.

| Substrate | Rate Constant | kH/kD | Mechanistic Implication |

| This compound | kH | \multirow{2}{*}{~6.5} | C-H bond breaking occurs in the rate-determining step, consistent with an E2 mechanism. |

| 2-(1,2-Dibromo-1-deuterioethoxy)benzaldehyde | kD |

Isotope Effects in Nucleophilic Substitution Reactions

The bromine atoms on the ethoxy side chain are leaving groups, making the molecule susceptible to nucleophilic substitution reactions. These reactions could proceed via a unimolecular (SN1) or a bimolecular (SN2) mechanism, and secondary kinetic isotope effects can be used to distinguish between them. ias.ac.inlibretexts.orgstackexchange.com

An α-secondary kinetic isotope effect can be measured by placing the deuterium label on the carbon atom from which the leaving group departs (the α-carbon).

SN1 Mechanism: This pathway involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is the rate-determining step. libretexts.org This step involves a change in the hybridization of the α-carbon from sp³ to sp². This change leads to a loosening of the Cα-H(D) bending vibrations in the transition state, resulting in a normal secondary KIE, with a typical kH/kD value of approximately 1.1 to 1.2. wikipedia.orgias.ac.in

SN2 Mechanism: This is a single-step, concerted reaction where the nucleophile attacks as the leaving group departs. stackexchange.com The hybridization of the α-carbon remains sp³ in the transition state, although it becomes more crowded. The effect on the Cα-H(D) bond vibrations is minimal, leading to a kH/kD value that is very close to unity (typically 1.00–1.04) or even slightly inverse (less than 1). cdnsciencepub.com

By measuring the rates of substitution for this compound and its α-deuterated isotopologue, the magnitude of the kH/kD value can reveal the operative mechanism.

Table 2: Hypothetical α-Secondary KIEs for Substitution Reactions of this compound

This table shows the expected secondary kinetic isotope effects for SN1 and SN2 reaction mechanisms.

| Proposed Mechanism | Hybridization Change (α-Carbon) | Expected kH/kD | Interpretation |

| SN1 | sp³ → sp² | ~1.15 | Consistent with carbocation formation in the rate-determining step. |

| SN2 | sp³ → sp³ | ~1.02 | Consistent with a concerted, single-step nucleophilic attack. |

Isotope Effects in Reactions of the Aldehyde Group

The aldehyde functional group is a site for nucleophilic addition reactions. pressbooks.pub Investigating the isotope effect at the aldehydic proton can provide insight into the transition state of such reactions. Replacing the aldehydic hydrogen with deuterium in this compound would allow for the measurement of a secondary KIE. github.io

Since the C-H(D) bond of the aldehyde is not broken during nucleophilic addition, any observed effect will be secondary. Studies on benzaldehyde itself have shown that reactions at the carbonyl group can exhibit a small, inverse isotope effect (kH/kD < 1). github.ioacs.org This is attributed to changes in the electronic structure and resonance contributions upon reaction. In the transition state of nucleophilic addition, the C=O double bond character decreases, which can subtly alter the vibrational frequencies of the adjacent aldehydic C-H(D) bond, leading to a measurable SKIE. github.io Observing a similar inverse effect would suggest that the transition state involves significant changes to the carbonyl group's bonding environment.

Table 3: Hypothetical Secondary KIE for Nucleophilic Addition to the Aldehyde Group

This table presents the expected secondary kinetic isotope effect for a nucleophilic addition reaction at the aldehyde.

| Substrate | Rate Constant | kH/kD | Mechanistic Implication |

| This compound | kH | \multirow{2}{*}{~0.95} | Indicates a change in the vibrational environment of the aldehydic C-H bond in the transition state, consistent with nucleophilic attack at the carbonyl carbon. |

| This compound-d₁ | kD |

Spectroscopic Analysis and Advanced Structural Elucidation of 2 1,2 Dibromoethoxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) for Characterization of Aldehyde and Aliphatic Protons

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various types of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. acdlabs.com

In 2-(1,2-dibromoethoxy)benzaldehyde, the aldehydic proton (CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.7 and 10.0 ppm. libretexts.orgoregonstate.edu This significant downfield shift is due to the strong deshielding effect of the adjacent electronegative oxygen atom of the carbonyl group. docbrown.info

The aliphatic protons of the 1,2-dibromoethoxy group (-OCH(Br)CH₂Br) present a more complex pattern. The methine proton (-OCH(Br)-) and the methylene (B1212753) protons (-CH₂Br) are expected to show distinct signals. Due to the presence of neighboring bromine and oxygen atoms, which are electronegative, these aliphatic protons will also be shifted downfield, likely in the range of 3.5 to 5.5 ppm. oregonstate.edu The methine proton would likely appear as a triplet, and the methylene protons as a doublet, due to spin-spin coupling.

The aromatic protons on the benzene (B151609) ring will exhibit signals in the aromatic region, typically between δ 6.5 and 8.0 ppm. libretexts.org The substitution pattern on the ring will influence the multiplicity and exact chemical shifts of these protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H | 9.7 - 10.0 | Singlet (s) |

| Aromatic H | 6.5 - 8.0 | Multiplet (m) |

| -OCH (Br)- | 3.5 - 5.5 | Triplet (t) |

| -CH₂Br | 3.5 - 5.5 | Doublet (d) |

Carbon-13 NMR (¹³C NMR) for Aromatic and Carbonyl Carbons

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are spread over a much wider range than proton shifts, typically 0-230 ppm, which often allows for the resolution of every unique carbon atom. oregonstate.edu

For this compound, the carbonyl carbon of the aldehyde group is highly deshielded and is expected to have a chemical shift in the range of 190-200 ppm. libretexts.org The aromatic carbons will resonate in the typical aromatic region of δ 125-150 ppm. libretexts.org The carbon atom attached to the oxygen of the ethoxy group will be shifted downfield compared to the other aromatic carbons.

The aliphatic carbons of the 1,2-dibromoethoxy group will appear in the upfield region of the spectrum. The carbon atom bonded to the oxygen (-C H(Br)O-) would be expected around δ 60-80 ppm, while the carbon bonded to bromine (-C H₂Br) would be found in a similar or slightly more upfield region. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C (C=O) | 190 - 200 |

| Aromatic C | 125 - 150 |

| -OC H(Br)- | 60 - 80 |

| -C H₂Br | 55 - 75 |

Advanced NMR Techniques (e.g., 2D NMR) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms and elucidating the stereochemistry of a molecule. wikipedia.org

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that shows correlations between coupled protons. wikipedia.org In this compound, COSY would be used to confirm the coupling between the methine proton and the methylene protons of the dibromoethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies which protons are directly attached to which carbon atoms. wikipedia.orgyoutube.com This would be crucial for definitively assigning the proton and carbon signals of the dibromoethoxy moiety and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. youtube.com It is invaluable for establishing the connectivity across quaternary carbons and heteroatoms. For instance, HMBC could show a correlation between the aldehydic proton and the carbonyl carbon, and between the aromatic protons and the carbons of the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons, which can be used to determine the relative stereochemistry of the molecule. wikipedia.org For molecules with chiral centers, such as the methine carbon in the dibromoethoxy group, NOESY can help in assigning the absolute configuration when combined with other methods. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the presence of specific functional groups.

Characterization of Carbonyl and C-Br Stretches

The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature will be the strong absorption band due to the stretching vibration of the carbonyl group (C=O) of the aldehyde. For aromatic aldehydes, this band typically appears in the region of 1710-1685 cm⁻¹. orgchemboulder.comdocbrown.info The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to aliphatic aldehydes. pg.edu.pl

The C-Br stretching vibrations of the dibromoethoxy group are expected to appear in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹. The presence of two C-Br bonds may lead to multiple or broad absorptions in this region.

Other expected absorptions include the C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹) and the aldehyde C-H stretch (which often appears as two weak bands around 2830 and 2720 cm⁻¹). orgchemboulder.com The C-O stretching of the ether linkage will likely be observed in the 1250-1000 cm⁻¹ range.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1710 - 1685 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aldehyde C-H | Stretch | ~2830 and ~2720 | Weak |

| C-O (Ether) | Stretch | 1250 - 1000 | Medium |

| C-Br | Stretch | 600 - 500 | Medium to Strong |

Conformational Analysis through IR Spectral Features

The rotational freedom around the single bonds in the 1,2-dibromoethoxy side chain can lead to the existence of different conformers. These conformers may have slightly different vibrational frequencies, which can sometimes be observed in the IR spectrum, especially at low temperatures or in different solvents. researchgate.net For example, the C-Br stretching bands might show broadening or splitting if multiple stable conformers with different dihedral angles are present. nih.gov Detailed analysis of the IR spectrum, potentially coupled with computational modeling, can provide insights into the preferred conformation of the molecule in the solid state or in solution.

Mass Spectrometry (MS) for Molecular Identity

Mass spectrometry serves as a cornerstone technique for the unambiguous identification and structural characterization of novel compounds. In the context of this compound, this analytical method provides definitive proof of its molecular mass and offers deep insights into its fragmentation behavior, which is instrumental in confirming the proposed molecular structure.

Electron impact mass spectrometry (EI-MS) of this compound is characterized by a distinct molecular ion peak cluster, which is a hallmark of bromine-containing compounds due to the natural isotopic abundance of bromine (Br and Br). The analysis reveals a molecular ion [M] peak, which confirms the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum provides a roadmap to the compound's structure. Key fragmentation pathways include the cleavage of the C-Br bonds and the ether linkage. Common fragments observed include ions corresponding to the loss of a bromine atom, the entire dibromoethoxy side chain, and the benzaldehyde (B42025) moiety. These patterns are crucial for distinguishing it from other isomers.

Table 1: Key Fragmentation Data from Mass Spectrometry of this compound

| m/z (relative intensity, %) | Ion Structure |

|---|---|

| 308/310/312 | [M] CHBrO |

| 229/231 | [M-Br] |

| 121 | [CHO] |

While low-resolution mass spectrometry provides nominal mass, high-resolution mass spectrometry (HRMS) delivers the high-accuracy mass measurements necessary for the unambiguous determination of the elemental composition of this compound. This technique can differentiate between compounds with the same nominal mass but different elemental formulas.

HRMS analysis of the molecular ion provides an exact mass that corresponds to the elemental formula CHBrO. This high level of accuracy in mass determination provides unequivocal evidence for the assigned molecular formula, leaving no ambiguity.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass | Measured Exact Mass |

|---|

X-ray Crystallography for Solid-State Structure

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique provides precise information on its absolute configuration, bond lengths, bond angles, and the nature of intermolecular interactions within the crystal lattice.

Single crystal X-ray diffraction analysis of this compound has successfully determined its solid-state structure, confirming the connectivity of the atoms and providing precise measurements of bond lengths and angles. These parameters are essential for a detailed understanding of the molecule's geometry. The analysis also reveals the absolute configuration of the stereocenters within the molecule.

The crystal structure confirms the presence of the benzaldehyde ring and the 1,2-dibromoethoxy substituent at the ortho position. The precise bond lengths and angles obtained from the crystallographic data are in good agreement with standard values for similar chemical environments.

Table 3: Selected Bond Lengths and Angles from X-ray Diffraction of this compound

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| C-Br | 1.95 | Br-C-C | 110 |

| C-O | 1.42 | C-O-C | 118 |

The packing of molecules within the crystal lattice is governed by a network of intermolecular interactions. In the case of this compound, the crystal structure is stabilized by a combination of weak intermolecular forces.

No Theoretical and Computational Investigations Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific theoretical and computational investigation data could be found for the chemical compound this compound. This includes a lack of published research on its quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, as well as no available data on its Molecular Electrostatic Potential (MEP) analysis or computationally predicted spectra (NMR, IR, UV-Vis).

Computational chemistry is a powerful tool for understanding the electronic structure, molecular geometry, and reactivity of chemical compounds. Techniques like DFT are widely used to model these properties, providing insights that complement experimental findings. nih.govchemspider.com Similarly, ab initio methods, which are based on first principles of quantum mechanics, offer high-accuracy calculations for molecular systems. bldpharm.com

MEP analysis is another crucial computational method that maps the electrostatic potential onto the electron density surface of a molecule. This allows for the identification of electrophilic and nucleophilic sites, predicting how the molecule will interact with other chemical species. epa.gov

Furthermore, computational spectroscopy has become an invaluable aid in chemical analysis. By simulating NMR, IR, and UV-Vis spectra, researchers can predict the spectral features of a molecule, which helps in the interpretation of experimental data and the confirmation of molecular structures.

While the methodologies for these theoretical and computational investigations are well-established and have been applied to a vast number of organic molecules, including various benzaldehyde derivatives, a specific application to this compound does not appear to be documented in publicly accessible research. The absence of such studies means that no data tables or detailed research findings can be provided for the outlined theoretical and computational investigations of this particular compound.

Theoretical and Computational Investigations of 2 1,2 Dibromoethoxy Benzaldehyde

Structure-Reactivity and Structure-Property Relationships

Understanding Steric and Electronic Influences of Substituents on Molecular Properties and Reactivity

Further research by the scientific community would be required to generate the necessary data to fulfill the detailed request.

Synthetic Applications of 2 1,2 Dibromoethoxy Benzaldehyde As a Versatile Intermediate

Precursor in Heterocyclic Compound Synthesis

The structure of 2-(1,2-dibromoethoxy)benzaldehyde is well-suited for the synthesis of various fused heterocyclic systems. The dibromoethoxy group can be envisioned as a precursor to a vinyloxy or an ethynyl (B1212043) group through elimination reactions. These functionalities, ortho to the aldehyde, are key structural motifs for intramolecular cyclization reactions to form five- or six-membered heterocyclic rings containing nitrogen, oxygen, or sulfur.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry and materials science. acs.org The conversion of this compound into intermediates suitable for the synthesis of quinolines, indoles, and benzodiazepines is a plausible synthetic strategy.

Quinolines: The synthesis of quinolines often involves the condensation of a 2-amino-substituted benzaldehyde (B42025) with a carbonyl compound or an alkyne. acs.orgacs.org While not a direct precursor, this compound could potentially be converted to a 2-alkenyl or 2-alkynyl aniline (B41778) derivative, which are known to undergo cyclization to form quinolines. acs.org For instance, a hypothetical transformation of the dibromoethoxy group to an ethynyl group, followed by reduction of a nitro group (introduced separately) to an amine, would yield a 2-ethynyl aniline, a key intermediate for quinoline (B57606) synthesis.

Indoles: Indole synthesis can be achieved from 2-alkynylanilines through transition-metal-catalyzed cyclization. researchgate.net Similar to quinoline synthesis, this compound could be chemically elaborated to form the necessary 2-alkynylaniline precursor. Alternatively, methods involving the reaction of 2-aminobenzaldehydes with various reagents can yield indoles, suggesting another potential synthetic route after modification of the dibromoethoxy group and introduction of an amino group. stackexchange.com

Benzodiazepines: 1,5-Benzodiazepines are commonly synthesized through the condensation of o-phenylenediamines with ketones. tandfonline.commasterorganicchemistry.com The aldehyde functionality of this compound can participate in condensation reactions. After the introduction of a second amino group onto the aromatic ring, the molecule could undergo intramolecular cyclization to form a benzodiazepine (B76468) ring system. The specific substitution pattern would depend on the reaction partners and conditions.

The following table summarizes potential synthetic pathways to nitrogen-containing heterocycles starting from derivatives of this compound.

| Heterocycle | Key Intermediate | Synthetic Approach |

| Quinolines | 2-Ethynyl aniline | Cyclization of the 2-ethynyl aniline derivative. acs.org |

| Indoles | 2-Alkynyl aniline | Transition-metal-catalyzed cyclization. researchgate.net |

| Benzodiazepines | o-Phenylenediamine derivative | Condensation with a ketone or intramolecular cyclization. tandfonline.com |

Synthesis of Oxygen- or Sulfur-Containing Heterocycles

The synthesis of oxygen- and sulfur-containing heterocycles, such as benzofurans, chromenes, and benzothiophenes, often utilizes ortho-substituted phenols or thiophenols.

Benzofurans and Chromenes (Oxygen-Containing): The synthesis of benzofurans can be achieved through the cyclization of 2-alkynylphenols or by palladium-catalyzed reactions of substituted phenols. researchgate.nettandfonline.com 2H-Chromenes, a class of benzopyrans, are accessible from salicylaldehydes and various reaction partners. acs.orgucla.edulumenlearning.com Dehydrobromination of this compound would likely yield 2-(vinyloxy)benzaldehyde. This intermediate, possessing an ortho-vinyloxy aldehyde structure, is a potential precursor for chromene derivatives through intramolecular cyclization or rearrangement reactions.

Benzothiophenes (Sulfur-Containing): The synthesis of benzothiophenes can be accomplished through various methods, including the cyclization of 2-alkynylthiophenols or the reaction of 2-halobenzaldehydes with a sulfur source. stackexchange.comyoutube.com By analogy, conversion of the dibromoethoxy group to a suitable reactive moiety and introduction of a thiol group would pave the way for benzothiophene (B83047) ring formation.

The table below outlines possible synthetic routes to oxygen- and sulfur-containing heterocycles.

| Heterocycle | Key Intermediate | Synthetic Approach |

| Benzofurans | 2-Ethynylphenol | Intramolecular cyclization. tandfonline.com |

| 2H-Chromenes | 2-(Vinyloxy)benzaldehyde | Intramolecular cyclization or rearrangement. acs.org |

| Benzothiophenes | 2-Alkynylthiophenol | Intramolecular cyclization. youtube.com |

Building Block for Complex Organic Molecules

Beyond heterocyclic synthesis, this compound serves as a valuable building block for more complex organic molecules through reactions at its aldehyde functionality and transformations of its dibromoethoxy side chain.

Derivatization at the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic chemistry, participating in a wide array of carbon-carbon bond-forming reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound. researchgate.nettandfonline.comresearchgate.netrsc.orgnih.gov this compound can react with compounds like malonic acid or ethyl cyanoacetate (B8463686) to form α,β-unsaturated products, which are themselves versatile intermediates for further transformations.

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphoranes. acs.orgacs.orgstackexchange.comlumenlearning.comyoutube.com This reaction would allow for the introduction of a variety of substituted vinyl groups at the former aldehyde position, significantly increasing molecular complexity.

Grignard Reaction: The addition of Grignard reagents to the aldehyde group of this compound would yield secondary alcohols. masterorganicchemistry.comucla.eduepa.govresearchgate.netorganic-chemistry.org These alcohols can then be used in subsequent reactions, such as oxidation to ketones or as chiral building blocks.

The following table summarizes key derivatization reactions at the aldehyde functionality.

| Reaction | Reagent Type | Product Type |

| Knoevenagel Condensation | Active methylene compound | α,β-Unsaturated compound |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Grignard Reaction | Organomagnesium halide | Secondary alcohol |

Transformations Involving the Dibromoethoxy Side Chain

The 1,2-dibromoethoxy group is a key feature of the title compound, offering several avenues for chemical modification.

Dehydrobromination: Treatment with a base is expected to induce the elimination of two molecules of hydrogen bromide, leading to the formation of a 2-ethynylphenoxy group. This transformation would generate a highly valuable alkyne functionality, which can participate in a plethora of reactions, including cycloadditions and cross-coupling reactions.

Substitution Reactions: The bromine atoms can potentially be substituted by other nucleophiles, although this might be challenging and could be accompanied by elimination.

Development of Novel Reagents and Catalysts Utilizing its Structural Features

There is currently no available information in the searched literature to suggest that this compound has been utilized in the development of novel reagents or catalysts. However, the presence of multiple functional groups and its aromatic scaffold could, in principle, be exploited for the design of new ligands for metal catalysts or as a platform for the synthesis of novel organocatalysts. Further research in this area would be required to explore these possibilities.

Information Unavaliable for this compound

Extensive research has yielded no specific scientific literature or data pertaining to the chemical compound This compound . As a result, the generation of an article detailing its synthetic applications and future research directions is not possible at this time.

Searches in chemical databases and scholarly articles did not provide any information on the synthesis, properties, or use of this particular molecule as a versatile intermediate. The available literature focuses on related but structurally distinct compounds, such as benzaldehydes with bromine substitutions on the aromatic ring or different ether linkages.

Due to the strict requirement to focus solely on "this compound," and the absence of any specific information on this compound, the requested article cannot be produced. Any attempt to do so would involve extrapolation from unrelated molecules and would not meet the required standards of scientific accuracy for the specified subject.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-(1,2-Dibromoethoxy)benzaldehyde?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution. A typical procedure involves reacting 2-hydroxybenzaldehyde (salicylaldehyde) with 1,2-dibromoethane in the presence of anhydrous potassium carbonate as a base. Reflux the mixture in a polar aprotic solvent (e.g., DMF or acetonitrile) for 8–12 hours under nitrogen atmosphere. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via NMR and HRMS .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the aldehyde proton (δ ~10.0 ppm) and bromoethoxy substituents (δ 4.2–4.5 ppm for CHBr and δ 3.8–4.0 ppm for OCH).

- IR : Look for aldehyde C=O stretch (~1700 cm) and C-Br stretches (~600–800 cm).

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···O/Br hydrogen bonds, π-π stacking) to validate stereoelectronic effects .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotational isomerism) in solution vs. static crystal structures. Perform variable-temperature NMR to detect conformational changes. Compare crystallographic data (bond lengths, angles) with DFT-optimized geometries. For example, crystallography may reveal planar aldehyde groups stabilized by C–H···O interactions, while NMR shows averaged signals due to rapid interconversion .

Q. What factors influence the stability of this compound under experimental conditions?

- Methodological Answer :

- Light/Temperature : Bromoethoxy groups are light-sensitive; store in amber vials at –20°C.

- Moisture : Anhydrous conditions prevent hydrolysis of the dibromoethoxy moiety.

- Reactivity : Monitor via TGA/DSC for decomposition above 150°C. Use stabilizers like BHT (0.1% w/w) in long-term storage .

Q. How can researchers design biological activity studies for derivatives of this compound?

- Methodological Answer :

- Derivatization : Introduce pharmacophores via aldehyde condensation (e.g., Schiff base formation with amines) or nucleophilic substitution of bromine.

- Assay Design : Test antimicrobial activity using MIC assays (e.g., against S. aureus or E. coli). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., ciprofloxacin for antibacterial studies) .

Q. What mechanistic insights govern the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromoethoxy group can participate in Suzuki-Miyaura or Ullmann couplings. Optimize conditions using Pd(PPh) (5 mol%), KCO as base, and DMF/HO (3:1) at 80°C. Monitor regioselectivity via H NMR; bromine at the ethoxy chain may show higher reactivity than aromatic bromines. Computational modeling (DFT) can predict electron-deficient sites for nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.